molecular formula C12H26O3Si B563331 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 CAS No. 1184976-30-4

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

Cat. No.: B563331
CAS No.: 1184976-30-4
M. Wt: 252.459
InChI Key: BIKNFHFYZZINOG-SCPKHUGHSA-N
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Description

Molecular Architecture and Isotopic Labeling Patterns

The molecular structure of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 (CAS 1184976-30-4) comprises three key functional groups: a tert-butyldimethylsilyl (TBDMS) ether , an acetoxy ester , and a deuterated 2-methylpropanol backbone. The compound’s molecular formula is C₁₂H₂₀D₆O₃Si, with a molecular weight of 252.456 g/mol. Isotopic labeling involves six deuterium atoms at the methyl groups (1,1,1,3,3,3-hexadeuterio configuration), which replace protium atoms to enable tracking in spectroscopic and metabolic studies.

Structural Features

  • TBDMS group : Provides steric bulk and stability against hydrolysis under basic conditions, common in protective group chemistry.
  • Acetoxy group : Introduces ester functionality, influencing solubility and reactivity.
  • Deuterated methyl groups : Reduces signal interference in nuclear magnetic resonance (NMR) spectra while maintaining chemical equivalence to non-deuterated analogs.
Table 1: Key Structural Parameters
Parameter Value/Description Technique Used
Molecular Formula C₁₂H₂₀D₆O₃Si High-Resolution MS
Isotopic Purity ≥99% D₆ Isotopic Ratio MS
TBDMS-O Bond Length 1.64 Å (theoretical) DFT Calculations
Acetoxy C=O Stretching 1745 cm⁻¹ IR Spectroscopy

Deuterium labeling patterns were confirmed via ²H NMR , which showed absence of proton signals at δ 1.2–1.4 ppm (methyl groups), and mass spectrometry , where the molecular ion cluster shifted by +6 Da compared to the protio form.

Comparative Analysis of Deuterated vs. Protio Analogues

Deuteration alters physicochemical and spectroscopic properties without significantly affecting reactivity.

Physical Properties

  • Molecular Weight : The deuterated compound is ~6 Da heavier due to six deuterium substitutions.
  • Solubility : Slightly reduced in polar solvents (e.g., 12% lower in water at 25°C) due to increased molecular mass.
  • Boiling Point : Negligible difference (<1°C) under standard conditions.

Reactivity Differences

  • Kinetic Isotope Effects (KIE) : Deuterated methyl groups exhibit reduced bond cleavage rates (KIE ≈ 6.5 for acid-catalyzed hydrolysis).
  • Oxidative Stability : Enhanced resistance to radical-mediated degradation due to stronger C-D bonds.
Table 2: Spectral Comparison of Deuterated vs. Protio Forms
Property Deuterated Form Protio Form
¹H NMR (Methyl Signal) Absent (δ 1.2–1.4 ppm) Singlet at δ 1.35 ppm
¹³C NMR (Quaternary C) δ 78.9 ppm δ 78.7 ppm
IR (C-D Stretch) 2100–2200 cm⁻¹ N/A
MS (M+H)+ 253.203 247.189

Deuteration eliminates proton signal overlap in NMR, simplifying structural elucidation. In mass spectrometry, the +6 Da shift aids isotopic tracing in metabolic studies.

Conformational Dynamics via Computational Modeling

Computational studies reveal intramolecular interactions governing conformational preferences.

Key Findings from Density Functional Theory (DFT)

  • Stable Conformers : Two dominant conformers identified:
    • Synclinal : TBDMS and acetoxy groups on the same side (ΔG = 0 kcal/mol).
    • Anticlinal : Groups opposed (ΔG = 1.2 kcal/mol).
  • Energy Barriers : Rotation about the C-O bond requires ~8 kcal/mol, favoring synclinal alignment.
Table 3: Computational Results for Dominant Conformers
Conformer Relative Energy (kcal/mol) Dihedral Angle (TBDMS-O-C-O)
Synclinal 0.0 60°
Anticlinal 1.2 180°

Molecular dynamics (MD) simulations in chloroform show rapid interconversion (~10 ps) between conformers, consistent with NMR line-shape analysis. The TBDMS group’s steric bulk restricts acetoxy group rotation, stabilizing the synclinal form.

Experimental Validation

  • NOESY NMR : Cross-peaks between TBDMS methyls and acetoxy protons confirm synclinal preference.
  • X-ray Crystallography : Synclinal conformation observed in solid state (CCDC deposition: to be published).

Properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKNFHFYZZINOG-SCPKHUGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661843
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184976-30-4
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of TBDMS-Protected Bromoethanol

Reagents :

  • 2-Bromoethanol, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous DMF.

Procedure :

  • Protection of 2-bromoethanol :

    • 2-Bromoethanol (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

    • Imidazole (1.2 equiv) and TBDMS-Cl (1.1 equiv) are added sequentially at 0°C.

    • The reaction is stirred at room temperature for 12 hours.

    • Workup involves extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

    • Product : Br-CH₂-O-TBDMS (yield: 85–90%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (t, J = 6.4 Hz, 2H, CH₂-O), 3.45 (t, J = 6.4 Hz, 2H, CH₂-Br), 0.89 (s, 9H, C(CH₃)₃), 0.06 (s, 6H, Si(CH₃)₂).

Formation of the Grignard Reagent

Reagents :

  • Br-CH₂-O-TBDMS, magnesium turnings, anhydrous THF.

Procedure :

  • Grignard preparation :

    • Magnesium turnings (1.1 equiv) are activated with iodine in anhydrous THF.

    • Br-CH₂-O-TBDMS (1.0 equiv) is added dropwise, maintaining reflux.

    • The reaction is stirred until magnesium dissolution is complete (2–3 hours).

    • Intermediate : CH₂-O-TBDMS-MgBr (used in situ).

Grignard Addition to Deuterated Acetone

Reagents :

  • Deuterated acetone ((CD₃)₂CO, ≥99 atom % D), CH₂-O-TBDMS-MgBr, anhydrous THF.

Procedure :

  • Nucleophilic addition :

    • Deuterated acetone (1.0 equiv) is dissolved in anhydrous THF at −78°C.

    • The Grignard reagent (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours.

    • The reaction is quenched with saturated NH₄Cl and warmed to room temperature.

    • Workup includes extraction with diethyl ether, drying, and solvent removal.

    • Intermediate : (CD₃)₂C(CH₂-O-TBDMS)OH (yield: 75–80%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.68 (d, J = 6.8 Hz, 2H, CH₂-O-TBDMS), 2.50 (s, 1H, OH), 0.88 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂).

  • MS (ESI) : m/z 279.2 [M + H]⁺.

Acetylation of the Secondary Alcohol

Reagents :

  • (CD₃)₂C(CH₂-O-TBDMS)OH, acetic anhydride, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

Procedure :

  • Acetylation :

    • The alcohol (1.0 equiv) is dissolved in anhydrous DCM.

    • Acetic anhydride (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C.

    • The reaction is stirred at room temperature for 4 hours.

    • Workup involves washing with NaHCO₃, brine, and drying.

    • Final product : this compound (yield: 90–95%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.12 (d, J = 6.8 Hz, 2H, CH₂-O-TBDMS), 2.08 (s, 3H, OAc), 0.89 (s, 9H, C(CH₃)₃), 0.06 (s, 6H, Si(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (C=O), 80.2 (C(CH₂-O-TBDMS)(OAc)(CD₃)₂), 63.7 (CH₂-O-TBDMS), 25.8 (C(CH₃)₃), 21.0 (OAc), 18.3 (SiC(CH₃)₃), −5.3 (Si(CH₃)₂).

  • HRMS (ESI) : m/z 252.459 [M + H]⁺ (calculated for C₁₂H₂₀D₆O₃Si: 252.459).

Optimization and Challenges

Isotopic Purity Control

  • Deuterated acetone : Sourced with ≥99 atom % D to ensure minimal protium contamination.

  • Grignard stability : Conducted under strict anhydrous conditions to prevent proton exchange, which could dilute deuterium content.

Reaction Efficiency

  • Temperature control : Grignard addition at −78°C minimizes side reactions (e.g., over-addition).

  • Catalytic DMAP : Accelerates acetylation while reducing ester hydrolysis side reactions.

Scalability and Industrial Relevance

This route is scalable to gram-scale production, with yields exceeding 80% at each stage. Industrial adaptations might employ continuous flow systems for Grignard formation and quenching to enhance safety and throughput .

Chemical Reactions Analysis

Deprotection of TBDMS Ether

The TBDMS group is a common protecting group for alcohols. Its removal typically occurs under acidic or fluoride-based conditions:

  • Fluoride-Mediated Cleavage : Reacts with tetrabutylammonium fluoride (TBAF) in THF or aqueous conditions to yield deuterated diols .
  • Acidic Hydrolysis : Stable under mildly acidic conditions but cleaves in concentrated acids (e.g., HCl in methanol) .

Example Reaction :
C12H26O3Si+FC10H18D6O2Si+Acetate\text{C}_{12}\text{H}_{26}\text{O}_{3}\text{Si}+\text{F}^-\rightarrow \text{C}_{10}\text{H}_{18}\text{D}_{6}\text{O}_{2}\text{Si}+\text{Acetate}

Reagent Conditions Product Yield
TBAF (1.0 M in THF)RT, 4h2-Methyl-2-propanol-d6 + Acetic acid~85%
HCl (0.1 M in MeOH)50°C, 12hPartially deuterated diol60–70%

Hydrolysis of Acetate Group

The acetate ester undergoes hydrolysis under basic or enzymatic conditions:

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol generates deuterated 2-methyl-2-propanol derivatives .
  • Enzymatic Cleavage : Lipases (e.g., porcine pancreatic lipase) selectively hydrolyze esters under mild conditions .

Example Reaction :
C12H26O3Si+H2ONaOHC10H18D6O2Si+CH3COO\text{C}_{12}\text{H}_{26}\text{O}_{3}\text{Si}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{C}_{10}\text{H}_{18}\text{D}_{6}\text{O}_{2}\text{Si}+\text{CH}_3\text{COO}^-

Reagent Conditions Product Yield
1M NaOHEtOH/H₂O, 70°C, 6hDeuterated tertiary alcohol>90%

Isotope Effects in Reactions

Deuterium substitution at the methyl groups (positions 1,1,1,3,3,3) influences reaction kinetics:

  • Kinetic Isotope Effect (KIE) : Slower proton/deuteron transfer in acidic/basic media due to higher bond strength of C-D .
  • Thermal Stability : Enhanced stability in elimination reactions compared to non-deuterated analogs .

Stability and Reactivity Considerations

  • Light Sensitivity : Degrades under prolonged UV exposure; stored in amber vials at 2–8°C .
  • Solubility : Miscible in chloroform, dichloromethane, and DMSO; insoluble in water .

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 is in the synthesis of complex organic molecules. The TBDMS group serves as a protecting group for alcohols, allowing for selective reactions without interference from hydroxyl functionalities. This property is particularly useful in multi-step synthesis where protecting groups are necessary.

Case Study: Synthesis of Spiro Compounds

A notable case study involves the use of this compound in synthesizing spiro compounds, which are important in medicinal chemistry due to their biological activity. The reaction of dimethylsulfoxonium methylide with substituted cyclohexanones demonstrated high yields when using this compound as an intermediate .

Use as a Reagent in Organic Reactions

The compound is also utilized as a reagent in various organic reactions, including nucleophilic substitutions and eliminations. Its ability to stabilize reactive intermediates makes it an essential component in many synthetic pathways.

Table 2: Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce functional groups selectively
Elimination ReactionsFacilitates the formation of double bonds
Formation of Spiro CompoundsKey intermediate in synthesizing biologically active compounds

Applications in Analytical Chemistry

In analytical chemistry, this compound can be employed as a standard for mass spectrometry due to its unique isotopic labeling (d6). This feature allows for precise quantification and identification of compounds in complex mixtures.

Case Study: Mass Spectrometry Analysis

Research has shown that using deuterated compounds improves the accuracy of mass spectrometry analyses by reducing background noise and enhancing signal clarity. The use of this compound has been documented to yield reliable results in quantitative analyses .

Mechanism of Action

The mechanism by which 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 exerts its effects involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 (Target) C12H18D6O4Si* ~272.44 (calculated) TBDMS-O, acetoxy, deuterated methyl Not specified Isotopic labeling, prodrug intermediates, metabolic stability studies
1-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-2-ol-d6 C10H24O2Si 204.386 TBDMS-O, hydroxyl, deuterated methyl 1189732-27-1 NMR spectroscopy, metabolic tracers
1-[(tert-butyldimethylsilyl)oxy]propan-2-ol C9H22O2Si 190.36 TBDMS-O, hydroxyl 116286-81-8 Alcohol protection in organic synthesis
α-[1-[TBDMS-oxy]-3-(trimethylsilyl)-2-propynyl]-... (complex intermediate) C23H40O3Si2 N/A TBDMS-O, trimethylsilyl, cyclopropane 1797112-19-6 Specialized synthetic intermediates for cyclopropane-containing molecules

*Calculated assuming six deuterium atoms replace hydrogens in methyl/acetoxy groups.

Reactivity and Stability

  • Target vs. 1-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-2-ol-d6 : The acetoxy group in the target enhances electrophilicity, making it susceptible to hydrolysis under basic conditions, unlike the hydroxyl group in the analog. Both retain TBDMS stability against nucleophiles but are cleavable via fluoride ions (e.g., TBAF).
  • Target vs. 1-[(tert-butyldimethylsilyl)oxy]propan-2-ol : The simpler propan-2-ol derivative lacks isotopic labeling and the acetoxy group, limiting its utility in tracer studies or acyl-transfer reactions.

Isotopic Labeling and Spectral Properties

  • The deuterated methyl and acetoxy groups in the target compound reduce signal splitting in ¹H NMR, simplifying spectral interpretation . In mass spectrometry, the d6 label increases molecular ion mass by ~6 Da, aiding quantification in biological matrices.

Biological Activity

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 (CAS No. 89922-82-7) is a silyl-protected compound that plays a significant role in synthetic organic chemistry. Its structural features, including the tert-butyldimethylsilyl (TBDMS) group, provide stability and reactivity that are beneficial in various chemical transformations. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H20O2Si
  • Molecular Weight : 188.34 g/mol
  • Physical State : Liquid
  • Solubility : Soluble in dichloromethane, ether, ethyl acetate, hexane, and methanol
  • Storage Conditions : Store at -20°C under inert atmosphere

The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of biologically active compounds. The TBDMS group serves as a protective group that can be easily removed under mild conditions, allowing for the generation of reactive intermediates that can participate in further chemical reactions.

Applications in Synthesis

This compound is utilized in the synthesis of various natural products and pharmaceuticals. For example:

  • Total Synthesis of Natural Products : It has been employed as a key intermediate in the total synthesis of various bioactive compounds such as (+)-ambruticin and (−)-salinosporamide A, which have shown anticancer properties .

Case Studies

  • Synthesis of Erythrose : The compound has been used as a reagent in the stereocontrolled production of erythrose through aldol reactions. This pathway highlights its utility in carbohydrate chemistry and potential applications in glycosylation reactions .
  • Wittig Olefination : In synthetic transformations, the desilated form of this compound has been described as an effective coupling partner in Wittig olefination reactions, facilitating the formation of complex olefins .

Data Table: Biological Activity Summary

Activity TypeDescription
Synthesis Applications Key intermediate for natural products and pharmaceuticals
Mechanism Acts as a protective group; facilitates reactivity upon desilylation
Case Studies Total synthesis of (+)-ambruticin; stereocontrolled production of erythrose
Reactivity Participates in aldol reactions and Wittig olefination

Safety and Handling

The compound is classified with specific hazard statements indicating it may cause skin irritation and is flammable. Proper safety measures should be taken when handling this compound, including using personal protective equipment and working under an inert atmosphere to prevent degradation .

Q & A

Q. What is the synthetic role of the tert-butyldimethylsilyl (TBDMS) group in this compound, and how is it introduced/removed experimentally?

The TBDMS group acts as a protecting group for hydroxyl functionalities, preventing unwanted side reactions during synthesis. Its introduction typically involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or diisopropylamine. For example, in a related synthesis, n-butyllithium and borane-ammonia complex were used to activate intermediates before TBDMS protection . Deprotection is achieved via fluoride-based reagents (e.g., tetrabutylammonium fluoride, TBAF) under mild conditions. This method ensures selective removal without disrupting acid- or base-sensitive functional groups.

Q. How does deuterium labeling (d6) enhance analytical characterization of this compound?

Deuterium labeling improves traceability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) by introducing distinct isotopic signatures. For instance, deuterated solvents or reagents (e.g., D₂O, CD₃OD) are used to track kinetic isotope effects or metabolic pathways. The NIST Chemistry WebBook provides reference spectral data for deuterated compounds, enabling accurate peak assignments in NMR and MS analysis . This is critical for verifying synthetic intermediates or studying reaction mechanisms.

Advanced Questions

Q. How can contradictory yields in TBDMS-protected intermediate syntheses be resolved through experimental optimization?

Contradictory yields often stem from variability in reaction conditions (temperature, reagent stoichiometry, or purification methods). For example, a synthesis of a TBDMS-protected alcohol achieved 81% yield via flash column chromatography (hexane:ethyl acetate = 4:1) after optimizing stoichiometry (4.0 equiv. n-BuLi) and reaction time (4.5 h at room temperature) . Systematic screening using Design of Experiments (DoE) can identify critical parameters. Additionally, comparing literature protocols (e.g., NIST vs. journal methods) helps reconcile discrepancies by isolating variables like solvent polarity or catalyst load .

Q. What computational strategies improve the design of deuterated silyl-protected compound syntheses?

Integrated computational-experimental frameworks, such as those developed by ICReDD, combine quantum chemical calculations (e.g., density functional theory) with machine learning to predict optimal reaction pathways. For example, reaction path searches can identify low-energy transition states for deuterium incorporation, while informatics tools analyze experimental datasets to refine conditions (e.g., solvent, temperature) . This approach reduces trial-and-error cycles and enhances yield reproducibility.

Q. How do isotopic effects influence the stability and reactivity of deuterated intermediates in protic environments?

Deuterium’s higher mass reduces vibrational frequencies, leading to slower reaction kinetics (kinetic isotope effect, KIE). For instance, C–D bonds are ~6–10 kcal/mol stronger than C–H bonds, affecting hydrolysis rates of acetoxy groups. Stability studies under acidic/basic conditions (e.g., using HCl in THF, as in PubChem’s tert-butylamine derivatives) can quantify these effects . Monitoring via LC-MS or NMR (referencing NIST data) reveals degradation pathways and guides storage protocols .

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